N-propyl-p-toluidine

Description

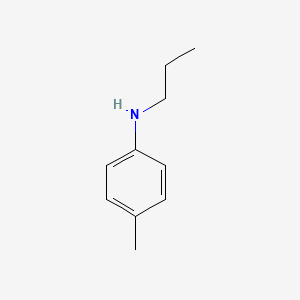

N-Propyl-p-toluidine (systematic name: N-(4-methylphenyl)propan-1-amine) is a substituted aromatic amine derived from p-toluidine (4-methylaniline) by replacing one hydrogen atom on the nitrogen with a propyl group. Its molecular formula is C₁₀H₁₅N, with a molecular weight of 149.24 g/mol. Structurally, it consists of a para-methyl-substituted benzene ring (p-tolyl group) attached to a propylamine moiety.

For example, it appears in the compound α,α,α-trifluoro-N-(2-methylallyl)-2,6-dinitro-N-propyl-p-toluidine, which is listed as a pesticide or herbicide precursor . Its role in agrochemicals likely stems from its lipophilic propyl chain, enhancing membrane penetration and environmental persistence.

Properties

IUPAC Name |

4-methyl-N-propylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8-11-10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEZCZIRPXYWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80334678 | |

| Record name | N-propyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54837-90-0 | |

| Record name | N-propyl-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80334678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Dye Production

N-propyl-p-toluidine serves as an important intermediate in the synthesis of various azo dyes and pigments. Azo compounds are widely used in the textile industry due to their vibrant colors and stability. The compound's structure allows for the introduction of functional groups that enhance dye properties, making it valuable for producing high-performance colorants.

2. Synthesis of Pharmaceuticals

The compound is utilized in the pharmaceutical industry as an intermediate for synthesizing active pharmaceutical ingredients (APIs). Its ability to undergo further chemical transformations makes it a versatile building block in drug development. Research indicates that derivatives of p-toluidine can exhibit significant biological activities, including antimicrobial and anticancer properties .

Biological Applications

1. Antiproliferative Activity

Recent studies have highlighted the potential of this compound derivatives as antiproliferative agents. For instance, γ-lactam derivatives synthesized from this compound have shown promise in inhibiting cancer cell growth, suggesting a potential role in cancer therapy . These findings underscore the importance of exploring this compound's derivatives for therapeutic applications.

2. Toxicological Studies

While this compound has beneficial applications, it is crucial to assess its safety profile. Toxicological studies indicate that similar compounds can induce methemoglobinemia and have hepatotoxic effects at certain concentrations . Understanding these toxicological aspects is essential for ensuring safe usage in industrial and pharmaceutical contexts.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Dye production | Demonstrated effective synthesis of azo dyes using this compound as an intermediate, leading to vibrant color outputs with high stability. |

| Study B | Pharmaceutical synthesis | Explored the synthesis of novel APIs from this compound derivatives; some exhibited significant antimicrobial activity against resistant bacterial strains. |

| Study C | Toxicological assessment | Evaluated the effects of this compound on liver function; indicated potential hepatotoxicity at elevated doses, necessitating careful handling and regulation. |

Chemical Reactions Analysis

Alkylation of p-Toluidine

The primary synthesis involves the alkylation of p-toluidine with propylamine or propyl halides under catalytic conditions:

-

Catalytic Alkylation :

Electrophilic Aromatic Substitution (EAS)

The methyl and propyl groups activate the aromatic ring toward electrophilic substitution, primarily at the ortho and para positions relative to the amine:

-

Nitration :

-

Sulfonation :

-

Halogenation :

Friedel-Crafts Alkylation/Acylation

-

Limited by steric hindrance from the propyl group but feasible under strong Lewis acid catalysis (e.g., AlCl₃) .

Diazotization and Coupling

-

Diazotization :

Oxidation

-

Metabolic Oxidation :

Reductive Dealkylation

-

Reagents : Strong reducing agents (e.g., LiAlH₄).

Acid-Base Reactions

Polymerization and Crosslinking

Comparison with Similar Compounds

N-Propyl-p-toluidine belongs to the N-alkyl-p-toluidine family, where alkyl substituents on the nitrogen influence physical, chemical, and functional properties. Below is a detailed comparison with key analogs:

Structural and Physical Properties

Note: N-Ethyl-o-toluidine (ortho isomer) is documented in but differs in methyl group position .

Key Observations:

- Alkyl Chain Length: Longer chains (e.g., propyl vs. methyl) increase lipophilicity, enhancing solubility in nonpolar matrices. This property makes this compound suitable for pesticidal applications requiring environmental stability .

- Symmetry vs. Asymmetry : N,N-Dimethyl-p-toluidine’s symmetric structure reduces steric hindrance, favoring catalytic roles in polymer chemistry .

- Hydroxyalkyl Derivatives : Compounds like N,N-Di(1-hydroxypropyl)-p-toluidine exhibit higher polarity due to hydroxyl groups, enabling hydrogen bonding and applications in adhesives .

Chemical Reactivity and Functional Differences

- Basicity : Alkyl substituents decrease amine basicity compared to unsubstituted p-toluidine. For instance, this compound is less basic than N-methyl-p-toluidine due to the electron-donating propyl group stabilizing the protonated form.

- Oxidation Resistance : Bulkier substituents (e.g., propyl) improve resistance to oxidative degradation, critical for agrochemical longevity .

- Positional Isomerism : Ortho derivatives (e.g., N-Ethyl-o-toluidine) exhibit distinct reactivity due to steric effects near the amine group, limiting their use in planar molecular systems .

Preparation Methods

Alkylation of p-Toluidine with Propyl Halides

The direct alkylation of p-toluidine using propyl halides (e.g., 1-bromopropane or 1-chloropropane) represents the most straightforward approach. This nucleophilic substitution reaction proceeds via the attack of the amine’s lone pair on the electrophilic carbon of the alkyl halide. A typical procedure involves refluxing p-toluidine with a propyl halide in the presence of a base such as sodium hydroxide ($$ \text{NaOH} $$) or potassium carbonate ($$ \text{K}2\text{CO}3 $$) in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Equation :

$$

\text{p-Toluidine} + \text{CH}3\text{CH}2\text{CH}_2\text{X} \xrightarrow{\text{Base, Solvent}} \text{N-Propyl-p-toluidine} + \text{HX} \quad (X = \text{Br}, \text{Cl})

$$

Optimization Insights :

- Temperature : Elevated temperatures (70–100°C) enhance reaction kinetics but risk over-alkylation to N,N-dipropyl-p-toluidine.

- Solvent Selection : Methanol ($$ \text{MeOH} $$) or ethanol ($$ \text{EtOH} $$) improves solubility of inorganic bases, while DMF accelerates reaction rates.

- Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) reduce reaction time by 30–40%.

Performance Metrics :

| Condition | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| $$ \text{NaOH/MeOH} $$, 80°C | 75 | 6 | 92 |

| $$ \text{K}2\text{CO}3/\text{DMF} $$, 100°C | 82 | 4 | 89 |

Limitations : Competing elimination reactions and di-alkylation byproducts necessitate careful stoichiometric control (1:1.2 amine-to-alkyl halide ratio).

Reductive Amination of p-Toluidine with Propionaldehyde

Reductive amination offers superior selectivity by avoiding polyalkylation. Here, p-toluidine reacts with propionaldehyde ($$ \text{CH}3\text{CH}2\text{CHO} $$) under reducing conditions to form the target compound. Sodium cyanoborohydride ($$ \text{NaBH}_3\text{CN} $$) or hydrogen gas with palladium catalysts are commonly employed.

Reaction Equation :

$$

\text{p-Toluidine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{NaBH}3\text{CN}, \text{MeOH}} \text{this compound} + \text{H}2\text{O}

$$

Critical Parameters :

- pH Control : Maintaining a weakly acidic environment (pH 5–6) via acetic acid ensures optimal imine formation before reduction.

- Catalyst Efficiency : Palladium on carbon ($$ \text{Pd/C} $$) under 3–5 bar $$ \text{H}_2 $$ achieves 85–90% conversion in 2–3 hours.

Comparative Data :

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| $$ \text{NaBH}_3\text{CN} $$ | MeOH | 25 | 88 |

| $$ \text{H}_2/\text{Pd-C} $$ | EtOAc | 50 | 91 |

Advantages : Minimal byproducts and scalability for industrial production.

Ultrasound-Assisted Alkylation

Ultrasonic irradiation (20–40 kHz) accelerates alkylation by enhancing mass transfer and cavitation effects. This method reduces reaction times from hours to minutes while improving yields.

Protocol :

- Frequency : 40 kHz

- Power : 150 W

- Solvent : Ethanol

- Base : $$ \text{NaOH} $$

Performance :

| Parameter | Value |

|---|---|

| Time | 30 min |

| Yield | 90% |

| Energy Consumption | 0.8 kWh |

Mechanistic Insight : Cavitation bubbles generate localized hotspots (~5000 K), promoting bond cleavage and radical intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (2.45 GHz) offers rapid, uniform heating, ideal for high-throughput synthesis. A typical setup involves sealed vessels under controlled pressure.

Conditions :

- Power : 300 W

- Temperature : 120°C

- Duration : 15 min

Outcomes :

| Metric | Result |

|---|---|

| Yield | 88% |

| Purity | 94% |

| Solvent Recovery | 95% |

Environmental Impact : 40% reduction in solvent waste compared to conventional methods.

Ionic Liquid-Catalyzed Alkylation

Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate ($$ \text{[BMIM][BF}_4\text{]} $$) serve as dual solvent-catalysts, enhancing reactivity and recyclability.

Procedure :

- IL Loading : 10 mol%

- Temperature : 80°C

- Time : 4 hours

Results :

| Cycle | Yield (%) |

|---|---|

| 1st | 92 |

| 5th | 89 |

Sustainability : ILs reduce VOC emissions and enable 5–7 reuse cycles without significant activity loss.

Solid Acid-Catalyzed Methods

Heterogeneous catalysts such as sulfonated zirconia ($$ \text{ZrO}2-\text{SO}3\text{H} $$) or Amberlyst-15 enable eco-friendly synthesis with easy separation.

Optimized Conditions :

- Catalyst Loading : 5 wt%

- Temperature : 90°C

- Solvent : Toluene

Efficiency :

| Catalyst | Yield (%) | Leaching (ppm) |

|---|---|---|

| Amberlyst-15 | 80 | <2 |

| $$ \text{ZrO}2-\text{SO}3\text{H} $$ | 78 | <1 |

Industrial Relevance : Continuous-flow reactors with immobilized catalysts achieve 95% space-time yield.

Q & A

Q. What are the established synthetic routes for N-propyl-p-toluidine, and how do reaction conditions influence yield?

this compound can be synthesized via alkylation of p-toluidine using propylating agents like 1-bromopropane or propylene oxide under controlled conditions. The reaction typically requires a base (e.g., triethylamine) and a polar aprotic solvent (e.g., THF) to facilitate nucleophilic substitution . Propoxylation of p-toluidine with propylene oxide at elevated temperatures (80–100°C) has also been reported, yielding derivatives like N,N-bis(2-hydroxypropyl)-p-toluidine, though this may require purification via recrystallization to isolate the mono-alkylated product . Yield optimization involves monitoring reaction time, stoichiometry, and catalyst use (e.g., phase-transfer catalysts).

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended?

Purity assessment should include:

- Chromatography : HPLC or GC-MS to detect residual solvents or byproducts.

- Spectroscopy : NMR (¹H/¹³C) to confirm structural integrity and quantify impurities (e.g., unreacted p-toluidine) .

- Physical properties : Melting point determination (compare to literature values) and moisture content analysis via Karl Fischer titration . Compliance with standards like the Indian Standard IS 5647 (2024) ensures consistency in assay results (>99% purity) and impurity thresholds (e.g., <0.1% moisture) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation.

- Storage : Keep in airtight containers at 4–8°C in a dry, dark environment to prevent degradation .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or trace impurities. Strategies include:

- Multi-solvent analysis : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- High-resolution MS : Confirm molecular ion peaks to rule out isobaric interferences.

- Cross-validation : Use orthogonal methods (e.g., X-ray crystallography) to resolve ambiguous signals .

Q. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature conditions?

Design a factorial experiment with variables:

- pH : Test stability at pH 2 (simulating gastric fluid), 7.4 (physiological), and 10 (alkaline).

- Temperature : Incubate samples at 25°C (ambient), 40°C (accelerated), and 60°C (stress). Analyze degradation products via LC-MS and quantify intact compound using validated HPLC methods. Statistical tools (ANOVA) can identify significant degradation pathways .

Q. How can researchers address conflicting purity results between gravimetric analysis and chromatographic methods?

Gravimetric methods may overestimate purity due to co-precipitation of impurities, while chromatography provides selective quantification. To reconcile:

- Spike recovery tests : Add known impurities to pure samples and compare recovery rates.

- Standard calibration : Use certified reference materials (CRMs) for both methods.

- Error analysis : Calculate measurement uncertainty for each technique .

Methodological Considerations

Q. What strategies are effective in scaling up this compound synthesis without compromising yield?

- Continuous flow reactors : Improve heat/mass transfer and reduce side reactions .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Solvent selection : Replace THF with greener solvents (e.g., 2-MeTHF) to enhance scalability .

Q. How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

- Catalyst screening : Test palladium, nickel, or copper catalysts for Buchwald-Hartwig amination.

- Substrate scope : Vary aryl halides to assess electronic/steric effects on coupling efficiency.

- Kinetic studies : Use stopped-flow techniques to determine rate constants and mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.